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Get Quote

The table below summarizes the available comparative information on seviteronel and other relevant agents.

Feature Seviteronel (INO-464)
Enzalutamide
(Xtandi)

Abiraterone Acetate
(Zytiga)

Primary
Mechanism of
Action

Dual CYP17 lyase
inhibitor and androgen

receptor (AR) antagonist
[1] [2] [3]

Second-generation
androgen receptor

antagonist [1] [2]

Irreversible inhibitor of
CYP17 (17,20-lyase and

17α-hydroxylase) [1] [2]

Key
Differentiating
Mechanism

~10-fold selectivity for
CYP17 lyase over

hydroxylase; activity
against AR with F876L

and T877A mutations [1]
[2]

Prevents AR nuclear
translocation and DNA

binding; no CYP17
inhibition [1] [2] [3]

Potently inhibits both
CYP17 activities, requiring

co-administration of
steroids (e.g., prednisone)

[1] [2]

Status in mCRPC
(post-
Enzalutamide)

Clinical development
discontinued due to

toxicity and lack of
efficacy [1] [2]

Standard of care;
approved for various

settings of prostate
cancer [4] [5]

Standard of care; approved
for mCRPC [4] [6]
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Feature Seviteronel (INO-464)
Enzalutamide
(Xtandi)

Abiraterone Acetate
(Zytiga)

Efficacy in Post-
Enzalutamide
Setting

PSA response rate (≥50%

decline): 6% (1 of 17
patients) [1] [2]

Not applicable (post-

itself)

Used sequentially after

enzalutamide; cross-
resistance can attenuate

response [6]

Common
Adverse Events

Concentration

impairment, fatigue,
tremor, nausea [1] [2]

Fatigue, hot flash,

gynecomastia [5]

Mineralocorticoid excess

(managed with steroids);
fatigue [1] [2]

Steroid Co-
administration

Not required [1] [2] Not required Required [1] [2]

Experimental Protocol from Key Phase 2 Study

The primary source of clinical data for seviteronel in the post-enzalutamide setting comes from the Phase 2

study (NCT02130700). Here is a summary of its methodology [1] [2]:

Study Design: Open-label, single-arm Phase 2 trial.

Patient Population: 17 men with progressive mCRPC previously treated with enzalutamide for >3
months. Patients were divided into cohorts with or without prior docetaxel chemotherapy.

Primary Objective: Determine the rate of significant PSA response (defined as a ≥50% decline from
baseline after 12 weeks of treatment).

Dosing Protocols: The dosing regimen was amended due to toxicity:
Initial: 150 mg orally twice daily, titrated up to 450 mg twice daily.

Amendment 1: Changed to 750 mg orally once daily.
Amendment 2: Further reduced to 600 mg orally once daily.

Statistical Design: Used a Simon optimal two-stage design. The first stage required at least 1
response out of 9 patients in a cohort to proceed to further enrollment.

The following diagram illustrates the structure and outcome of this clinical trial.
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Phase 2 Study (NCT02130700)
Patients with mCRPC post-Enzalutamide (n=17)

Dosing Regimen 1
150 mg BID, titrating to 450 mg BID

Dosing Regimen 2 (Amended)
750 mg Once Daily

Due to toxicity

Adverse Events
- Concentration impairment

- Fatigue
- Tremor
- Nausea

Efficacy Outcome
PSA Response (≥50% decline): 6% (1/17 patients)

Primary Endpoint

Dosing Regimen 3 (Amended)
600 mg Once Daily

Due to frequent
dose reductions

Conclusion: Trial terminated early.
Not tolerated, insufficient clinical activity.

Click to download full resolution via product page

Research Implications and Context

The Unmet Need: The study was initiated to address cross-resistance between approved agents like
enzalutamide and abiraterone. Sequential use often shows minimal improvement, driven by AR
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mutations and splice variants [1] [2].

Mechanistic Rationale: Seviteronel's dual mechanism was scientifically sound. Preclinical data
showed it was more potent than abiraterone in enzalutamide-resistant cell lines and effective against

AR mutations like F876L, which can convert enzalutamide into an agonist [1] [2] [3].
Conclusion for Drug Developers: The Phase 2 trial concluded that further development of
seviteronel in this patient population and without oral steroid co-administration is not
supported due to limited tolerability and insignificant response rates [1] [2]. This highlights the

challenge of overcoming advanced resistance mechanisms and the importance of managing toxicity,
even for mechanistically promising compounds.

It is worth noting that research on seviteronel has also explored its potential as a radiosensitizer in AR-

positive triple-negative breast cancer (TNBC), with different findings regarding its mechanism compared

to enzalutamide [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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